5-Allylthiouracil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86351-35-1 |
|---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11) |
InChI Key |
AABSUBJWMMNFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC(=S)NC1=O |
Origin of Product |
United States |
Historical Context of Thiouracil Chemistry and Its Evolution in Academic Inquiry
The journey of thiouracil chemistry began in the early 1940s with the discovery of its antithyroid properties. In 1943, Edwin B. Astwood published a landmark paper on the use of thiourea (B124793) and thiouracil for treating hyperthyroidism, marking a revolutionary step in thyroid therapeutics. karger.comnih.gov Thiouracil was one of the first thionamide antithyroid drugs to be introduced. iarc.fr
Early research focused on the synthesis and biological evaluation of various thiouracil derivatives to improve efficacy and reduce side effects. This led to the development of more potent and less toxic alternatives like propylthiouracil (B1679721) and methimazole. nih.govnih.gov The core structure of thiouracil, a sulfated uracil (B121893), provided a versatile scaffold for chemical modification. nih.gov The evolution of thiouracil chemistry has been marked by a continuous effort to synthesize new derivatives and explore their potential applications beyond antithyroid activity, including as anticancer and antiviral agents. researchgate.netnih.gov
Rationale for Dedicated Academic Investigation of 5 Allylthiouracil
The dedicated academic investigation of 5-Allylthiouracil stems from the broader interest in 5-substituted uracil (B121893) analogues. Modifications at the 5-position of the uracil ring have been a key strategy in the development of new therapeutic agents. nih.gov For instance, the introduction of different functional groups at this position can significantly influence the biological activity of the parent compound.
The allyl group, a small and reactive hydrocarbon, is of particular interest to medicinal chemists. Its presence in the 5-position of the thiouracil ring can alter the molecule's steric and electronic properties, potentially leading to novel biological activities. Research into this compound is driven by the hypothesis that this specific modification could confer unique pharmacological properties, distinguishing it from other thiouracil derivatives. The exploration of such analogues is a rational approach to discovering new lead compounds for drug development.
Positioning 5 Allylthiouracil Within the Broader Landscape of Heterocyclic Compound Research
De Novo Synthetic Routes to this compound
The de novo synthesis of the this compound core involves constructing the pyrimidine ring from acyclic precursors. The most established method is the cyclocondensation reaction, which brings together a thiourea (B124793) molecule and a three-carbon synthon that already contains the required allyl group.
The primary synthetic strategy for constructing the this compound scaffold is the condensation of thiourea with an appropriately substituted β-ketoester. nih.gov This approach builds the heterocyclic ring in a single, efficient step.
The key precursors are:
Thiourea: This molecule provides the N1-C2(S)-N3 segment of the final pyrimidine ring.
Allyl-substituted β-ketoester: This precursor supplies the C4-C5(Allyl)-C6 portion. A common choice is an ester of 2-allyl-3-oxobutanoic acid (e.g., ethyl 2-allyl-3-oxobutanoate).
The allyl-substituted β-ketoester is typically not commercially available and must be synthesized beforehand. This is achieved through the α-alkylation of a simpler, readily available β-ketoester, such as ethyl acetoacetate (B1235776) or isobutyl acetoacetate, with an allyl halide (e.g., allyl bromide). nih.govescholarship.org The use of isobutyl esters can be advantageous as they are less volatile, which aids in product isolation. nih.govescholarship.org
The reaction sequence is as follows:
Alkylation: An enolate is generated from the β-ketoester (e.g., ethyl acetoacetate) using a suitable base (e.g., potassium carbonate, sodium tert-butoxide), which then undergoes nucleophilic substitution with an allyl halide to form the α-allyl β-ketoester. escholarship.org
Cyclocondensation: The purified α-allyl β-ketoester is then reacted with thiourea in the presence of a strong base, such as sodium ethoxide, to yield this compound. nih.gov
Table 1: Precursor Synthesis via α-Alkylation of β-Keto Esters The following table outlines reaction conditions for the synthesis of α-substituted β-keto esters, the direct precursors for substituted thiouracils.
| Starting β-Keto Ester | Alkylating Agent | Base | Solvent | Temperature (°C) | Reference(s) |
| Methyl Acetoacetate | Iodoalkane/Bromoalkane | K₂CO₃ | DMF | 60 | escholarship.org |
| Isobutyl Acetoacetate | Bromoalkane | Sodium tert-butoxide | tert-Butanol | 90 | escholarship.org |
| Methyl 3-cyclopropyl-3-oxopropionate | Bromoalkane | K₂CO₃ | DMF | 110 (MW) | escholarship.org |
The efficiency of pyrimidine synthesis is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, and temperature is crucial for maximizing yield and purity. organic-chemistry.orgscirp.org Multi-component reactions, where precursors are mixed in a single pot, are often preferred for their efficiency. organic-chemistry.orgscielo.org.mx
Key optimization parameters include:
Catalyst: Lewis acids like Zinc Chloride (ZnCl₂) have been shown to effectively catalyze the three-component synthesis of pyrimidines from enamines, orthoformates, and ammonium (B1175870) acetate. organic-chemistry.org In other systems, organic catalysts like tetra-n-butylammonium bromide (TBAB) or acid catalysts such as p-toluenesulphonic acid (PTSA) have proven effective. scielo.org.mxmdpi.com For the classical thiourea condensation, a strong base like sodium ethoxide is standard. nih.gov
Solvent: The choice of solvent significantly impacts reaction outcomes. Solvents such as toluene, ethanol (B145695), and N,N-dimethylformamide (DMF) are commonly employed. organic-chemistry.orgscirp.org In studies utilizing microwave irradiation, DMF often provides the best results due to its high dielectric constant. scirp.org
Temperature: Reaction temperatures can range from ambient to reflux. scielo.org.mx In a study on pyrrolo[2,3-d]pyrimidine synthesis, increasing the temperature to reflux in ethanol improved the yield significantly. scielo.org.mx Microwave irradiation is also a powerful tool for accelerating the reaction, with optimal power settings leading to higher yields in shorter times. scirp.org
Table 2: Optimization of Reaction Conditions for Pyrimidine Synthesis This table summarizes findings from various studies on optimizing the synthesis of pyrimidine derivatives, which are applicable to the synthesis of this compound.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Key Finding | Reference(s) |
| Three-component coupling | ZnCl₂ (10 mol%) | Toluene | 100 | Yields up to 99% were achieved for 4,5-disubstituted pyrimidines. | organic-chemistry.org |
| Three-component reaction | TBAB (5 mol%) | Ethanol | 50 | Optimal catalyst loading was 5 mol%; higher amounts did not improve yield. | scielo.org.mx |
| Three-component reaction | DAHP (10 mol%) | Water | Reflux | Diammonium hydrogen phosphate (B84403) (DAHP) was found to be an effective catalyst in aqueous media. | scirp.org |
| Three-component reaction | p-Toluene sulphonic acid | None (Neat) | 80 | PTSA was superior to other catalysts like ZnCl₂, FeCl₃, and I₂ for synthesizing benzopyrano-pyrimidines. | mdpi.com |
The introduction of the allyl group can be considered from two mechanistic perspectives: incorporation via a precursor before ring formation or direct allylation of a pre-formed thiouracil ring.
Mechanism via Pre-allylated Precursor: In the most common de novo route, the allyl group is already present on the β-ketoester precursor. The key mechanistic step is the base-catalyzed condensation with thiourea. The reaction proceeds through a series of reversible additions and dehydrations, beginning with the nucleophilic attack of a thiourea nitrogen onto one of the carbonyl carbons of the ketoester. This is followed by an intramolecular cyclization where the second nitrogen of the thiourea attacks the remaining carbonyl group, ultimately leading to the elimination of water and alcohol (from the ester) to form the stable, aromatic pyrimidine ring.
Mechanism of Direct C-5 Allylation: An alternative synthetic strategy is the direct functionalization of the C-5 position of a pre-formed 2-thiouracil (B1096) ring. The pyrimidine C-5 position is the most electron-rich and is susceptible to electrophilic substitution. wikipedia.org The reaction would likely proceed via the generation of a nucleophilic C-5 carbanion or enolate under basic conditions. This nucleophile then attacks an electrophilic allyl source, such as allyl bromide, in an SN2 reaction to form the C-C bond. Palladium-catalyzed cross-coupling reactions are also a powerful method for C-5 functionalization of uracils, typically starting from a 5-halouracil. mdpi.comacs.org Theoretical studies on related systems show that in the electron-adduct radical anion of a 5-substituted uracil, cleavage of a bond at the C5-substituent can be thermodynamically and kinetically favored. rsc.org
Functionalization and Derivatization Strategies for the this compound Scaffold
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Key sites for functionalization include the nitrogen atoms of the pyrimidine ring and the C-6 position.
The N1 and N3 positions of the this compound ring are nucleophilic and can be readily alkylated. However, reactions often yield a mixture of N1 and N3 substituted products, making regioselectivity a significant challenge. tandfonline.com
The outcome of N-alkylation depends on several factors:
Reaction Conditions: The choice of base and solvent is critical. Alkylation of 2-thiouracil derivatives with agents like methyl iodide in the presence of a base such as K₂CO₃ in DMF can lead to mixtures. tandfonline.comekb.eg
Deprotonation Site: Uracil and thiouracil are N-H acids. Deprotonation at N1 leads to an anion with negative charge dispersed over the O(S)-C2-N1-C6 region, while deprotonation at N3 creates an anion with charge delocalized over the N1-C2-N3-C4-O region. thieme-connect.com The N1 proton is generally more acidic, and alkylation often favors this position under thermodynamic control.
Catalysts: Specific catalysts can be used to achieve regioselectivity. For instance, H-Y zeolite has been used as a catalyst for the N-methylation of methylthio-substituted pyrimidinones (B12756618) using methanol, showing high selectivity for one nitrogen over the other. tandfonline.com
Reaction Type: Michael-type addition offers a highly regioselective method for N1-alkylation. The reaction of uracils with acrylic acceptors proceeds selectively at the N1 position. thieme-connect.comresearchgate.net
Table 3: Regioselectivity in N-Alkylation of Thiouracil Derivatives This table illustrates how different reagents and conditions influence the position of alkylation on the pyrimidine ring.
| Substrate | Reagent(s) | Conditions | Product(s) | Key Observation | Reference(s) |
| 2-Thiouracil | Alkyl Bromide | Et₃N or K₂CO₃ | S-Alkylated | Alkylation occurs on the sulfur atom instead of nitrogen under these conditions. | ekb.eg |
| 6-Methyl-2-methylthio-pyrimidinone | Methyl Iodide / Base | Basic | Mixture of N1- and N3-methyl products | Standard alkylation leads to a mixture of regioisomers. | tandfonline.com |
| 6-Methyl-2-methylthio-pyrimidinone | Methanol / H-Y Zeolite | 480 K, 24.4 bar | Selective N-methylation | Zeolite catalysis provides a route to regioselective N-alkylation. | tandfonline.com |
| 5-Substituted Uracils | (2-Hydroxyethyl) acrylate (B77674) / Base | DMF | N1-Adduct | Michael addition is a highly regioselective method for N1-functionalization. | researchgate.net |
| 2-Thiouracil | Propylene (B89431) Carbonate | Neat, 160 °C | N1- and N3- (2-hydroxypropyl) products | Alkylation with propylene carbonate yielded both N1 and N3 products, alongside cyclized byproducts. | mdpi.com |
Introducing a substituent at the C-6 position of the this compound scaffold can profoundly influence the electronic properties and reactivity of the entire molecule. The effect is dictated by the electron-donating or electron-withdrawing nature of the substituent. researchgate.net
Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH₃) or alkoxy (e.g., -OCH₃) at C-6 increase the electron density of the pyrimidine ring through inductive and/or resonance effects. This enhanced nucleophilicity can:
Facilitate electrophilic attack at other ring positions.
Increase the basicity of the ring nitrogens.
Influence the regioselectivity of further substitutions. For example, in 2,4-dichloropyrimidines, a strong electron-donating group at C-6 can reverse the typical site of nucleophilic attack from C-4 to C-2. wuxiapptec.com
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) at C-6 decrease the electron density of the ring. This π-deficiency has several consequences:
It deactivates the ring towards electrophilic substitution.
It facilitates nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at another position (e.g., C2 or C4). wuxiapptec.com
It increases the acidity of the N-H protons, making deprotonation easier. thieme-connect.com
In a study on the ferrocenoylation of N6-substituted adenines, it was demonstrated that the steric bulk of the C6-substituent governs the regioselectivity of N7 versus N9 acylation, highlighting the critical interplay of both electronic and steric factors. beilstein-journals.org While a methyl group at C-6 was found to have minimal impact on the yield of Sonogashira coupling at the C-5 position, the electronic nature of C-6 substituents is a key tool for tuning the chemical behavior of the pyrimidine core. nih.gov
Diversification via Thio-Carbonyl and Allylic Group Manipulations
The structure of 5-Allyl-2-thiouracil presents two key functional groups that are prime targets for chemical modification: the C2-thiocarbonyl group within the pyrimidine ring and the C5-allyl group. Strategic manipulation of these sites allows for the synthesis of a diverse library of analogues with varied structural features.
Thio-Carbonyl Group Manipulations
The thiocarbonyl group (C=S) is a versatile functional handle. Its reactivity differs significantly from its carbonyl (C=O) analogue, offering unique transformation pathways.
S-Alkylation: The sulfur atom of the thiocarbonyl group is nucleophilic and readily undergoes S-alkylation with various electrophiles. For instance, the reaction of 2-thiouracil derivatives with chloroethylamine in isopropanol (B130326) has been shown to produce S-aminoalkylated products regiospecifically and in high yields. researchgate.net Similarly, reactions with agents like benzyl (B1604629) halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base lead to the corresponding S-substituted pyrimidines. scirp.org Another study demonstrated the reaction between thiouracil derivatives and chloroacetic acid, where a hydrogen is abstracted from one of the ring nitrogens as a carbon atom from the chloroacetic acid bonds to the sulfur atom. ijnc.ir
Oxidative Desulfurization: The thiocarbonyl group can be converted back to a carbonyl group (C=O). This transformation can be achieved using various oxidizing agents. A notable method involves the use of superoxide (B77818) (O₂⁻), generated from potassium superoxide (KO₂) and 18-crown-6, which readily desulfurizes thioamides and thioureas, including thiouracils, at room temperature. jst.go.jp This reaction serves as a model for metabolic processes catalyzed by oxygenases. jst.go.jp
Reactions with Carbenes: Thiocarbonyl compounds are known to react with carbenes to form transient thiocarbonyl ylides. These intermediates can undergo further reactions, such as 1,3-dipolar electrocyclization to form thiiranes or react with suitable dipolarophiles to yield five-membered sulfur-containing heterocycles. uzh.ch
Photochemical Tautomerization: The thiocarbonyl group can participate in photochemical reactions. Upon UV irradiation (λ > 345 nm), 4-thiouracil (B160184) monomers isolated in a low-temperature argon matrix have been shown to undergo intramolecular proton transfer from a ring nitrogen to the sulfur atom, converting the initial oxo-thione form into an oxo-thiol tautomer. researchgate.net
Allylic Group Manipulations
The allyl group (–CH₂–CH=CH₂) at the C5 position offers multiple sites for chemical transformation, including the double bond and the allylic carbon. rsc.org
Radical Reactions: The allylic position is susceptible to hydrogen atom abstraction, forming a stabilized allylic radical. For example, in studies with thymine, which has a methyl group at C5, hydroxymethyl radicals have been shown to abstract a hydrogen atom from the methyl group to form an allylic radical. nih.gov This reactivity suggests that the allylic CH₂ group in this compound would be similarly reactive towards radical-mediated transformations.
Additions to the Double Bond: The carbon-carbon double bond of the allyl group can undergo various addition reactions. For instance, pyrimidine-2-sulfenyl chloride reacts with allyl ethers in a regioselective manner, leading to the formation of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net
Palladium-Catalyzed Coupling: The principles of palladium-catalyzed cross-coupling reactions can be applied to the allyl group. While not specific to this compound, studies have shown that allylic triflates can react with pyrimidine nucleosides via palladium intermediates to form C-5 substituted nucleosides. cdnsciencepub.com This suggests a potential pathway for further functionalization of the allyl group.
Oxidative C-N Bond Formation: A base-promoted intermolecular reaction involving the allylic C(sp³)-H and vinylic C(sp²)-H of allylic compounds with amidines can form polysubstituted pyrimidines, using oxygen as the sole oxidant. organic-chemistry.org This highlights a pathway to construct new ring systems appended to the allyl moiety.
A summary of potential diversification reactions is presented in the table below.
Table 1: Potential Diversification Reactions of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product Type |
|---|---|---|---|
| Thio-Carbonyl | S-Alkylation | R-X (e.g., Chloroethylamine, Benzyl halide), Base | 2-(Alkylthio)pyrimidine |
| Oxidative Desulfurization | KO₂, 18-crown-6 | 5-Allyluracil | |
| Cycloaddition | Carbenes | Thiiranes, 1,3-Oxathioles | |
| Photochemical Tautomerization | UV light (λ > 345 nm) | 5-Allyl-2-mercaptopyrimidin-4(3H)-one | |
| Allylic Group | Radical Abstraction | Radical Initiators (e.g., AIBN) | Allylic Radical Intermediate |
| Electrophilic Addition | Pyrimidine-2-sulfenyl Chloride | Thiazolo[3,2-a]pyrimidine Adduct | |
| Oxidative Annulation | Amidines, Base, O₂ | Fused Pyrimidine Systems |
Stereoselective Synthetic Approaches to Chiral this compound Analogues
The development of stereoselective methods is crucial for producing chiral molecules, which is of high importance in medicinal chemistry where enantiomers can have different biological activities. nih.gov For this compound, chirality can be introduced either at the pyrimidine ring or on the allyl side chain.
While literature specifically detailing the stereoselective synthesis of this compound analogues is limited, general principles of asymmetric synthesis can be applied.
Asymmetric Biginelli Reaction: The Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidines, can be rendered asymmetric. Chiral catalysts, such as chiral imidodiphosphoric acids, have been successfully used in the reaction of aldehydes, thiourea, and a β-dicarbonyl component to produce chiral tricyclic 3,4-dihydropyrimidin-2-thione derivatives with high yields and excellent enantioselectivity (up to 99% ee). rsc.org This approach could be adapted by using an allyl-substituted β-dicarbonyl compound to generate chiral analogues of this compound.
Use of Chiral Auxiliaries: Chiral auxiliaries are molecules that can be temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. numberanalytics.com For example, an Evans oxazolidinone can be used as a chiral auxiliary to guide the stereoselective alkylation of a precursor molecule before the formation of the thiouracil ring. nih.gov
Organocatalysis: Chiral thioureas, often derived from Cinchona alkaloids, have emerged as powerful hydrogen-bond-donating organocatalysts. mdpi.com They can catalyze a variety of asymmetric reactions. For instance, a domino-type Michael addition reaction catalyzed by a quinine/squaramide-based organocatalyst can be used to synthesize chiral dihydropyrano[2,3-c]pyrazoles. metu.edu.tr Similar strategies could be envisioned for the stereoselective functionalization of the allyl group in this compound or for building the chiral pyrimidine ring.
Stereoselective Glycosylation: In the context of nucleoside synthesis, stereoselective glycosylation is a key step. Organocatalytic methods using thiouracil have been shown to function as Brønsted acid/base catalysts in glycosylation processes, enabling the stereoselective formation of β-nucleosides. x-mol.netrsc.org This principle could be extended to the synthesis of chiral N-glycosylated analogues of this compound.
Table 2: General Stereoselective Strategies Applicable to this compound Analogues
| Strategy | Method | Catalyst/Auxiliary Example | Potential Chiral Product |
|---|---|---|---|
| Asymmetric Ring Formation | Asymmetric Biginelli Reaction | Chiral Imidodiphosphoric Acid | Chiral Dihydropyrimidinethione |
| Substrate-Controlled | Chiral Pool Synthesis | L-Amino Acids | Chiral Pyrrolidine-fused Thiouracils |
| Auxiliary-Controlled | Chiral Auxiliary | Evans Oxazolidinone | Stereodefined Side-chain |
| Catalyst-Controlled | Organocatalysis | Chiral Thiourea (e.g., from Cinchona Alkaloids) | Enantioenriched Functionalized Allyl Group |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of pharmacologically relevant molecules like thiouracil derivatives is essential for minimizing environmental impact. researchgate.netwhiterose.ac.uk This involves using safer solvents, reducing energy consumption, and improving atom economy.
Microwave-Assisted Synthesis: Microwave irradiation has become a key tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net The synthesis of substituted uracils and thiouracils has been efficiently achieved through the one-pot condensation of β-ketoesters and thiourea under solvent-free conditions using microwave irradiation. scirp.orgtandfonline.comtandfonline.comresearchgate.net This method is operationally simple and rapid. tandfonline.comtandfonline.com For example, a mixture of thiourea and an appropriate β-ketoester can be irradiated in a microwave oven to yield the desired thiouracil derivative, often requiring only a simple work-up like washing with water. tandfonline.com This technique has also been applied to synthesize various heterocyclic scaffolds, including pyrroles and benzodiazepines. mdpi.comnih.govscielo.br
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification. The aforementioned microwave-assisted synthesis of thiouracils is often performed under solvent-free conditions. tandfonline.comresearchgate.net Another example is the use of L-proline as an organocatalyst for the three-component condensation of an aldehyde, thiourea, and barbituric acid under solvent-free microwave conditions to produce pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net
Use of Greener Solvents: When a solvent is necessary, choosing an environmentally benign option like water or ethanol is preferred. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved by reacting 6-amino-2-thiouracil (B86922) with aldehydes and malononitrile (B47326) in water, using nanocrystalline MgO as a catalyst. researchgate.net
Catalysis: The use of catalysts, which are effective in small amounts and can be recycled, is superior to stoichiometric reagents. researchgate.net Both organocatalysts (e.g., L-proline, DBU) and nanocatalysts (e.g., nanocrystalline MgO) have been employed in the green synthesis of pyrimidine derivatives, often enabling reactions under milder conditions and in greener solvents. researchgate.net
Table 3: Application of Green Chemistry Principles in Thiouracil Synthesis
| Green Principle | Method | Example Reaction | Advantages |
|---|---|---|---|
| Energy Efficiency | Microwave-Assisted Synthesis | β-ketoester + Thiourea → Thiouracil | Reduced reaction time, higher yield tandfonline.com |
| Pollution Prevention | Solvent-Free Reaction | Aldehyde + Thiourea + Barbituric Acid (L-proline catalyst, MW) | No solvent waste, easy work-up researchgate.net |
| Safer Solvents | Aqueous Media Synthesis | 6-Amino-2-thiouracil + Aldehyde + Malononitrile (in water) | Non-toxic, environmentally safe solvent researchgate.net |
| Catalysis | Organocatalysis/Nanocatalysis | Pyrido[2,3-d]dipyrimidine synthesis (DBU catalyst, aq. ethanol) | High efficiency, reusability, mild conditions researchgate.net |
Investigation of Enzyme Active Site Binding and Inhibition Kinetics
The interaction of this compound with enzymes is a critical area of study to determine its potential as an enzyme inhibitor. This involves quantifying the affinity with which it binds to an enzyme's active site and understanding the mechanism of this interaction.
The potency of an inhibitor is quantitatively described by its inhibition constant (K_i) and its half-maximal inhibitory concentration (IC_50). The K_i value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity; a lower K_i indicates a more potent inhibitor. numberanalytics.com The IC_50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. numberanalytics.com While IC_50 values are widely used for initial screening of inhibitors, they are dependent on the substrate concentration. sciencesnail.com The K_i, on the other hand, is an intrinsic property of the inhibitor and the enzyme. ncifcrf.gov
Table 1: Hypothetical Inhibition Data for this compound Against a Target Enzyme
| Parameter | Value | Conditions |
| K_i | Data not available | Specific enzyme, buffer, pH, temperature |
| IC_50 | Data not available | Specific enzyme, substrate concentration, buffer, pH, temperature |
Detailed studies on the binding stoichiometry and cooperativity of this compound with specific enzymes have not been reported in the available literature. Such studies would be necessary to fully characterize its interaction with multimeric enzymes or enzymes with multiple binding sites.
Enzyme inhibitors can be classified based on their mechanism of action.
Competitive inhibition occurs when the inhibitor, structurally similar to the substrate, competes for the same active site on the enzyme. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org
Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. libretexts.org In this case, increasing the substrate concentration does not reverse the inhibition. libretexts.org
Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. byjus.com
Determining the specific mechanism of inhibition for this compound would require kinetic studies that measure the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics.
Currently, there is no specific information available in the reviewed literature to classify the inhibitory mechanism of this compound against any particular enzyme.
Ligand-Receptor Interaction Studies
Beyond enzymes, the interaction of this compound with various receptors is another key aspect of its molecular profile. This involves assessing its binding affinity, specificity, and potential to modulate receptor function.
Binding affinity refers to the strength of the interaction between a ligand (in this case, this compound) and its receptor, often quantified by the dissociation constant (K_D). open.edu Specificity describes the ability of a ligand to bind to a particular type of receptor with high affinity, while showing low affinity for other receptors. sigmaaldrich.com High specificity is a desirable trait for therapeutic agents to minimize off-target effects. nih.gov Radioligand binding assays are commonly employed to determine the affinity and specificity of a compound for various receptors.
Specific data on the binding affinity and specificity of this compound for any model receptors are not available in the public scientific literature. To understand its potential receptor-mediated effects, a screening against a panel of common receptors would be required.
Table 2: Hypothetical Receptor Binding Profile for this compound
| Receptor Target | Binding Affinity (K_D) | Specificity |
| Receptor A | Data not available | Data not available |
| Receptor B | Data not available | Data not available |
| Receptor C | Data not available | Data not available |
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. biorxiv.org They can be positive allosteric modulators (PAMs), which enhance the effect of the primary ligand, or negative allosteric modulators (NAMs), which reduce it. biorxiv.org Investigating the potential of this compound to act as an allosteric modulator is important as this can offer a more subtle and potentially safer way to influence receptor activity compared to direct agonists or antagonists. mdpi.com
There are currently no published studies investigating the allosteric modulation properties of this compound on any known receptors. Such investigations would be valuable to complete its molecular interaction profile.
Protein-Protein Interaction Modulation by this compound Derivatives
No research could be located that investigates the role of this compound derivatives in modulating protein-protein interactions.
It is concluded that the specific molecular interaction profile of this compound is a subject that has not been extensively investigated or reported in the accessible scientific literature. Therefore, the creation of a scientifically accurate article adhering to the provided outline is not possible at this time.
Structure Activity Relationship Sar and Computational Chemistry Studies of 5 Allylthiouracil
Systematic Elucidation of Pharmacophoric Requirements for Molecular Recognition
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.net For 5-allylthiouracil, identifying these features is fundamental to understanding its mechanism of action and for designing novel analogs with improved activity.
Positional Scanning and Substituent Effect Analysis on Interactions
Systematic modifications of the this compound scaffold are crucial for understanding the role of different substituents and their positions on molecular interactions. While direct studies on this compound are limited, research on related thiouracil derivatives provides valuable insights into the substituent effects.
The core thiouracil ring itself presents key interaction points, including hydrogen bond donors (N1-H and N3-H) and a hydrogen bond acceptor (C4=O), along with the sulfur atom at position 2 which can also participate in interactions. The allyl group at position 5 is a critical determinant of the molecule's properties. Its size, shape, and hydrophobicity can significantly influence binding affinity and selectivity.
SAR studies on related compounds, such as 5-cyano-6-aryl-2-thiouracil derivatives, have highlighted the importance of substituents at various positions. derpharmachemica.com For instance, modifications at the C6 position with bulky aryl groups have been shown to enhance inhibitory activity against certain viral polymerases. derpharmachemica.com Similarly, the nature of substituents on the nitrogen atoms can modulate the electronic properties and hydrogen-bonding capacity of the entire molecule. chalcogen.roresearchgate.net
The allyl group in this compound introduces a region of non-polarity and conformational flexibility. The double bond within the allyl group can also participate in π-π stacking or other non-covalent interactions with the target protein. The effect of this specific substituent can be systematically probed by replacing it with other groups of varying size, lipophilicity, and electronic character (e.g., propyl, propenyl, or other small alkyl or alkenyl chains) and assessing the impact on biological activity. Such analyses help to map the steric and electronic requirements of the binding pocket. frontiersin.org
A hypothetical positional scanning and substituent effect analysis for this compound could involve the modifications outlined in the table below.
| Position | Original Substituent | Proposed Modification | Rationale for Modification |
| C5 | Allyl | Propyl, Cyclopropyl, Phenyl | To probe the effect of saturation, rigidity, and aromaticity. |
| N1 | Hydrogen | Methyl, Ethyl, Benzyl (B1604629) | To investigate the role of the hydrogen bond donor and steric bulk. |
| N3 | Hydrogen | Methyl, Acetyl | To assess the impact of N-alkylation and acylation on activity. |
| C6 | Hydrogen | Methyl, Phenyl | To explore the influence of steric bulk adjacent to the allyl group. |
This table presents a hypothetical framework for the systematic study of substituent effects on this compound, based on common medicinal chemistry strategies.
Conformational Preferences and Their Influence on Binding
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. plos.org The allyl group of this compound introduces a degree of conformational flexibility that can significantly impact its binding mode. The orientation of the allyl group relative to the thiouracil ring can adopt various conformations, and identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key goal of conformational analysis.
The binding of a ligand to a receptor can induce conformational changes in both molecules. frontiersin.orgnih.govelifesciences.org Molecular dynamics simulations can provide insights into these dynamic processes, showing how the conformational flexibility of the allyl group might allow the molecule to adapt to the binding site of a target protein. Understanding these conformational preferences is essential for designing rigid analogs or molecules with constrained conformations that lock the compound in its bioactive shape, potentially leading to increased potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comslideshare.netmonash.edu These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. pharmacophorejournal.com
Development of Statistical Models for Interaction Prediction
The development of a QSAR model begins with a dataset of compounds with known biological activities. pharmacophorejournal.com For this compound and its analogs, this would involve synthesizing a library of derivatives and testing their activity in a relevant biological assay. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Analysis (PCA) are then used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. chalcogen.roresearchgate.netmitwpu.edu.in For instance, a QSAR study on 5-cyano, N1, 6-disubstituted, 2-thiouracil (B1096) derivatives identified descriptors like the van der Waals surface area and dipole moment as being important for their CNS depressant activity. chalcogen.roresearchgate.net This suggests that the size and electronic distribution of the molecule are critical for its biological function.
A hypothetical QSAR model for a series of this compound derivatives might take the following form:
pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole) + β₃(ASA) + ... + ε
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).
LogP represents the lipophilicity of the molecule.
Dipole is the dipole moment.
ASA is the accessible surface area.
β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.
ε is the error term.
The predictive power of the QSAR model is assessed through rigorous internal and external validation procedures. pharmacophorejournal.com
Application of Machine Learning Algorithms in SAR
In recent years, machine learning (ML) algorithms have become increasingly popular in QSAR modeling due to their ability to handle complex, non-linear relationships between molecular structure and activity. sciepub.com Algorithms such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANNs) can often build more predictive models than traditional statistical methods. researchgate.netfrontiersin.orgmedsci.org
These ML algorithms can learn from a training set of thiouracil derivatives and their associated activities to recognize intricate patterns in the data. frontiersin.orgmedsci.org For example, a Random Forest model could identify complex combinations of structural features that lead to high biological activity, which might be missed by a linear regression model. The application of ML in the SAR of this compound could accelerate the discovery of novel derivatives with enhanced therapeutic properties.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a detailed, atom-level view of how a ligand like this compound might interact with its biological target. frontiersin.orgnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pharmacophorejournal.commdpi.comnih.gov This technique involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on their predicted binding affinity. pharmacophorejournal.commdpi.com Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target. These insights are invaluable for understanding the basis of molecular recognition and for proposing modifications to improve binding.
Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.netazpharmjournal.comdntb.gov.ua MD simulations provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the predicted binding mode, to observe conformational changes upon binding, and to calculate the binding free energy, which is a more rigorous measure of binding affinity. For example, MD simulations of other thiouracil derivatives have been used to confirm the stability of their binding to target enzymes. researchgate.netazpharmjournal.com
The table below summarizes hypothetical interaction data that could be obtained from a molecular docking study of this compound with a target protein.
| Interacting Residue | Interaction Type | Distance (Å) |
| Thr35 | Hydrogen Bond (with N1-H) | 2.9 |
| Leu89 | Hydrophobic (with allyl group) | 3.8 |
| Phe152 | π-π Stacking (with thiouracil ring) | 4.2 |
| Ser33 | Hydrogen Bond (with C4=O) | 3.1 |
This table presents hypothetical data from a molecular docking simulation to illustrate the types of interactions that could be identified.
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, fits into the binding site of a target protein. nih.govopenaccessjournals.com This method uses a search algorithm to explore various possible conformations of the ligand within the receptor's active site and a scoring function to estimate the binding affinity for each pose. nih.govuni-duesseldorf.de The binding affinity, often reported as a dissociation constant (K D) or a binding energy value (kcal/mol), indicates the strength of the interaction; a lower value signifies a stronger and more stable complex. malvernpanalytical.com
Docking studies on various thiouracil derivatives have revealed key interactions that contribute to their biological activity. For instance, studies on 5-cyano-2-thiouracil derivatives identified compounds with potent inhibitory action against targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and matrix metalloproteinase-2 (MMP-2). researchgate.net The docking analysis predicted specific binding modes within the enzyme active sites, highlighting the structural determinants for the observed activity. researchgate.net Similarly, docking of other thiouracil-based compounds into cyclin-dependent protein kinase 2 (CDK-2) and B-cell lymphoma 2 (BCL-2) has provided insights into their potential anticancer mechanisms by revealing interactions with key amino acid residues. researchgate.net
Table 1: Illustrative Predicted Binding Affinities of Thiouracil Derivatives for Various Protein Targets
| Thiouracil Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference Study Finding |
|---|---|---|---|
| Thiouracil-pyrimidine derivative 3a | EGFR | -9.1 | Demonstrated promising antiproliferative activity with dual inhibitory action against EGFR and BRAFV600E. researchgate.net |
| Thiouracil-pyrimidine derivative 3c | EGFR | -9.0 | Showed potent antiproliferative effects and favorable physicochemical characteristics for oral bioavailability. researchgate.net |
| Thiouracil-pyrimidine derivative 3a | BRAFV600E | -8.6 | The docking score correlated with its potent dual inhibitory action observed in vitro. researchgate.net |
| Thiouracil-pyrimidine derivative 3c | BRAFV600E | -8.5 | Docking studies helped rationalize the compound's high efficacy against cancer cell lines. researchgate.net |
| 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) | Eg5 | -26.7 | Molecular docking indicated significantly stronger interactions with the Eg5 active site compared to 5-fluorouracil. tandfonline.com |
Simulation of Conformational Dynamics in Complex with Biological Macromolecules
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.comnih.gov MD simulations calculate the motion of atoms in the ligand-receptor complex, providing insights into its stability, flexibility, and the conformational changes that may occur upon binding. frontiersin.orgnih.gov
In a typical MD simulation of a this compound-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. mdpi.com The simulation then tracks the trajectory of all atoms over a period ranging from nanoseconds to microseconds. mdpi.com Analysis of this trajectory can reveal:
Stability of the Binding Pose: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can assess whether the initial docking pose is stable or if the ligand shifts to a different conformation.
Flexibility of the Complex: Root-mean-square fluctuation (RMSF) plots show which parts of the protein and ligand are rigid and which are flexible. This can highlight regions of the protein that move to accommodate the ligand.
Key Intermolecular Interactions: MD simulations allow for the analysis of the persistence of hydrogen bonds and other non-covalent interactions throughout the simulation, confirming which interactions are most critical for stable binding. frontiersin.org
For example, MD simulations performed on sirtuin enzymes have been used to generate multiple protein conformers, which is crucial for accurately predicting ligand binding, especially when flexible loops form part of the binding site. mdpi.com Such simulations provide a more realistic and comprehensive understanding of the molecular recognition process than static models alone. d-nb.info
Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Macromolecule Complexes
| Parameter | Description | Typical Application in Thiouracil Studies |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure (e.g., the initial docked pose). | To assess the stability of the thiouracil derivative within the binding pocket of its target enzyme over the simulation time. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | To identify flexible regions of the target protein that may be involved in ligand binding or allosteric regulation. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | To determine the key hydrogen bond interactions that anchor the thiouracil core to the active site residues. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. | To check for significant conformational changes or unfolding of the protein upon ligand binding. |
Advanced Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule like this compound, helping to explain its electronic characteristics and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules from first principles. ukm.myscispace.com DFT calculations are instrumental in understanding the reactivity of a molecule by analyzing its electron density distribution. scispace.comnumberanalytics.com For thiouracil derivatives, DFT has been widely used to compute electronic properties and reactivity descriptors. mdpi.com
Key parameters derived from DFT studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MESP): The MESP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (negative potential, typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. This is vital for predicting sites of interaction with biological receptors. mdpi.com
Global Reactivity Descriptors: Quantities like chemical potential, hardness, and electrophilicity can be calculated from the FMO energies to provide a quantitative measure of the molecule's reactivity. mdpi.com
DFT studies on thiouracil-based systems, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have successfully identified the most reactive sites and rationalized the stability and interaction patterns of these molecules in both gaseous and aqueous phases. mdpi.comresearchgate.net
Table 3: Illustrative DFT-Calculated Electronic Properties for a Thiouracil Derivative
| Property | Description | Significance for this compound |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons in a reaction. A higher value suggests greater electron-donating ability. |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons. A lower value suggests greater electron-accepting ability. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A key indicator of chemical reactivity and molecular stability. A smaller gap implies higher reactivity. mdpi.com |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular interactions, including binding to polar sites in a receptor. |
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio (from the beginning) quantum chemistry methods are a class of calculations that solve the electronic Schrödinger equation without using empirical data. ukm.my These methods are highly valuable for predicting spectroscopic properties, which can then be compared with experimental results to confirm a molecule's structure. afit.eduarxiv.org
For a molecule like this compound, ab initio calculations, such as those employing Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can predict various spectra:
Vibrational Spectra (IR, Raman): Calculations can determine the vibrational frequencies and intensities corresponding to different bond stretches, bends, and torsions. Comparing the calculated infrared spectrum with an experimental one is a standard method for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) or other excited-state ab initio methods can predict the electronic transitions of a molecule, corresponding to the absorption wavelengths (λ_max) observed in UV-Visible spectroscopy.
High-level ab initio studies on related heterocyclic compounds have demonstrated excellent agreement between calculated and experimental spectroscopic parameters, such as rotational constants and vibrational frequencies, thereby aiding in the unambiguous identification of molecules in laboratory settings or even in interstellar space. mdpi.com Such predictions are crucial for validating the synthesis of new compounds and understanding their fundamental physical properties.
Advanced Analytical and Characterization Methodologies in 5 Allylthiouracil Research
High-Resolution Spectroscopic Techniques for Molecular Interaction Studies
High-resolution spectroscopic techniques are indispensable for elucidating the intricate details of how 5-Allylthiouracil interacts with its biological targets, such as proteins and nucleic acids. These methods offer a window into the structural and dynamic changes that occur upon binding, providing crucial information for understanding its mechanism of action.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein/Nucleic Acid Titration and Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of ligands like this compound to macromolecules at an atomic level. nih.govbiorxiv.org By monitoring changes in the NMR signals of either the ligand or the protein during a titration, researchers can identify the binding site, determine the binding affinity, and characterize the structural changes that occur upon complex formation. nih.govbiorxiv.org
In a typical NMR titration experiment, the chemical shifts of specific atoms in the protein or ligand are monitored as the concentration of the other component is incrementally increased. biorxiv.org Significant changes in chemical shifts, known as chemical shift perturbations (CSPs), indicate the residues involved in the binding interaction. biorxiv.org This information is crucial for mapping the binding interface. For instance, in studies of related thiouracil derivatives, 1H-NMR and 13C-NMR have been used to confirm the structures of newly synthesized compounds. mdpi.com
Table 1: Illustrative NMR Parameters for Thiouracil Derivatives (Note: This table is a composite illustration based on data from various thiouracil derivative studies, as specific comprehensive data for this compound was not available.)
| Compound Class | Nucleus | Observed Chemical Shift (δ) Range (ppm) | Key Structural Information | Reference |
|---|---|---|---|---|
| 2-Thiouracil-5-sulfonamide Derivatives | 1H | 2.03 - 12.34 | Presence of CH3, Ar-H, and NH protons | mdpi.com |
| 2-Thiouracil-5-sulfonamide Derivatives | 13C | 18.45 - 176.28 | Identification of C=O, C=S, and various sp2 carbons | mdpi.com |
| 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives | 1H | 5.34 - 7.21 | Confirmation of methylene (B1212753) bridge and aromatic protons | researchgate.net |
| Metformin Hydrosulfide | 1H, 13C | Not specified | Full structural characterization | sioc-journal.cn |
X-ray Crystallography for Co-crystal Structure Determination of this compound-Target Complexes
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structures of molecules, including protein-ligand complexes. creative-proteomics.com This technique allows for the precise visualization of the binding mode of a ligand within the active site of its target protein, revealing detailed information about the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. creative-proteomics.comnih.gov
The process involves crystallizing the target protein in the presence of this compound and then diffracting X-rays off the resulting co-crystal. wikipedia.org The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined. wikipedia.org
While a specific co-crystal structure of this compound with its primary target, thyroid peroxidase (TPO), is not publicly documented, studies on the related compound 6-n-propyl-2-thiouracil (PTU) in complex with lactoperoxidase (LPO), a homologous enzyme, provide significant insights. nih.govresearchgate.net These studies have revealed that the thiouracil ring binds in a hydrophobic channel near the heme group, and have guided the design of new thiouracil derivatives with potentially improved inhibitory activity. nih.govresearchgate.net The crystal structures of other thiouracil derivatives in complex with metal ions have also been determined, demonstrating the coordination properties of the thiouracil scaffold. mdpi.comacs.orgmdpi.com
Circular Dichroism (CD) for Conformational Changes in Target Macromolecules
Circular Dichroism (CD) spectroscopy is a sensitive technique used to study the secondary and tertiary structure of chiral molecules, particularly proteins and nucleic acids. wikipedia.orgpatsnap.com It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org When a ligand like this compound binds to a protein, it can induce conformational changes in the protein's structure, which can be detected as changes in the CD spectrum. patsnap.comlibretexts.org
By comparing the CD spectrum of the free protein to that of the protein-ligand complex, researchers can assess whether the binding event alters the protein's secondary structure content (e.g., alpha-helix, beta-sheet). patsnap.comnih.gov This information is valuable for understanding the functional consequences of ligand binding. CD spectroscopy is a rapid and non-destructive technique that can provide information about protein folding, stability, and interactions in solution. libretexts.orgbiorxiv.org While specific CD studies on this compound are not widely published, this technique is broadly applicable for investigating the conformational effects of small molecules on their macromolecular targets. nih.gov
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying the kinetics of molecular interactions in real-time. ethz.ch It allows for the quantitative determination of association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov
In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. oatext.com By analyzing the shape of the resulting sensorgram, the kinetic parameters of the interaction can be derived.
SPR has been used to study the binding of various pharmaceuticals to thyroid hormone transport proteins, demonstrating its utility in this area of research. nih.gov For instance, SPR was employed to investigate the competitive inhibition of thyroxine binding to transthyretin and thyroxine-binding globulin by different compounds. nih.gov Similarly, SPR experiments with S-DABO derivatives, which are also heterocyclic compounds, have been used to rationalize their biological behavior as enzyme inhibitors. acs.org
Table 2: Representative Kinetic Data from SPR Analysis of a Thiouracil-like Inhibitor (Note: This table is hypothetical and for illustrative purposes, as specific SPR data for this compound was not found. The values are typical for a moderate-affinity small molecule inhibitor.)
| Analyte | Ligand (Target) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (KD) (µM) |
|---|---|---|---|---|
| This compound (Hypothetical) | Thyroid Peroxidase | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.2 |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool in biological research, offering high sensitivity and specificity for the analysis of complex biological samples. In the context of this compound research, MS-based methods can provide valuable information about ligand-target binding.
Ligand-Target Mass Spectrometry for Binding Complex Characterization
Mass spectrometry can be used to directly observe the non-covalent complex formed between a ligand and its protein target. acs.org Techniques such as electrospray ionization (ESI) mass spectrometry allow for the gentle transfer of intact protein-ligand complexes from solution into the gas phase for mass analysis. acs.org The mass of the observed complex can confirm the binding stoichiometry (i.e., how many ligand molecules are bound to each protein molecule).
Furthermore, tandem mass spectrometry (MS/MS) can be used to probe the structure and stability of the binding complex. d-nb.info By inducing fragmentation of the complex in the gas phase, information about the binding interface and the strength of the interaction can be obtained. d-nb.info For example, a method called thiouracil cross-linking mass spectrometry (TUX-MS) has been developed to identify proteins that bind to viral RNA, where 4-thiouracil (B160184) is used as a zero-distance cross-linker. nih.gov This demonstrates the utility of thiouracil derivatives in MS-based structural proteomics. While direct MS studies characterizing the this compound-TPO complex are not prominent in the literature, the methodology is well-suited for such investigations.
Quantitative Analysis in Mechanistic In Vitro Studies
In vitro studies designed to elucidate the mechanism of action of this compound rely on accurate and sensitive quantitative methods to measure its concentration in various experimental systems, such as cell culture media or enzyme assays. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, is a cornerstone technique for this purpose due to its precision and robustness. alwsci.comresearchgate.net
The fundamental principle involves separating this compound from other components in the sample matrix using a chromatographic column, followed by its detection and quantification. The development of a quantitative method requires careful optimization of several parameters, including the stationary phase (column), mobile phase composition, and detector wavelength. Method validation is critical to ensure reliability and includes establishing linearity, precision, accuracy, and the limit of quantification (LOQ). nih.govjfda-online.com The LOQ is a key performance characteristic, representing the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. sepscience.com
While a specific validated HPLC method for this compound is not publicly detailed, the methodology would be analogous to that used for similar pyrimidine-based compounds like 5-fluorouracil. A typical assay involves protein precipitation to remove macromolecules from a biological sample, followed by chromatographic separation on a C18 reversed-phase column. nih.govjfda-online.com
Table 1: Example Parameters for Quantitative HPLC-UV Analysis of a Uracil (B121893) Analog
This table illustrates typical parameters for quantifying a uracil analog in a biological matrix, which would be adapted for this compound analysis.
| Parameter | Example Condition | Purpose |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | To separate the analyte from matrix components. nih.gov |
| Stationary Phase | C18 column (e.g., 250 mm × 4.6 mm, 5 µm) | A non-polar stationary phase for reversed-phase chromatography. nih.gov |
| Mobile Phase | Isocratic mixture of aqueous buffer (e.g., Ammonium (B1175870) Acetate) and organic solvent (e.g., Acetonitrile) | To elute the compound from the column. The specific ratio is optimized for resolution. nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation and retention time. nih.gov |
| Detection | UV-Vis Detector set at the λmax of the compound (e.g., ~260-270 nm for uracil analogs) | To detect the compound as it elutes from the column. jfda-online.com |
| Sample Preparation | Protein precipitation or Liquid-liquid extraction | To remove interfering substances from the biological matrix. nih.gov |
| Limit of Quantification | 10-100 ng/mL | The lowest concentration that can be accurately measured. nih.govjfda-online.com |
| Linearity (r²) | >0.99 | Demonstrates a proportional relationship between detector response and concentration. researchgate.net |
Chromatographic and Electrophoretic Techniques for Research Applications
Chromatographic and electrophoretic methods are indispensable tools in this compound research, extending beyond simple quantification to include purity assessment and metabolite discovery.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound like this compound. alwsci.com By using high-resolution columns and optimized mobile phases, HPLC can separate closely related impurities from the main compound. A photodiode array (PDA) detector can be used to assess peak purity spectrally. Gas Chromatography (GC), while more suited for volatile compounds, is essential for detecting and quantifying residual solvents that may be present from the synthesis and purification process. alwsci.com
For preparative purposes, where the goal is to isolate a pure compound from a reaction mixture, techniques like flash chromatography and preparative HPLC are used. These methods operate on the same principles as their analytical counterparts but are scaled up to handle larger quantities of material. moravek.com
Table 2: Chromatographic Techniques for Purity Assessment of a Research Compound
| Technique | Principle of Separation | Typical Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. alwsci.com | Organic impurities (e.g., synthetic by-products, starting materials, degradation products). netzsch.com |
| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. alwsci.com | Volatile organic compounds (e.g., residual solvents like ethanol (B145695), ethyl acetate). alwsci.com |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on differential polarity. | Rapid, qualitative assessment of reaction progress and detection of major impurities. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow into a sample and a reference as a function of temperature. | Can determine the absolute purity of highly crystalline substances (>98.5%) without a reference standard. netzsch.com |
Understanding the metabolic fate of this compound is crucial for interpreting its biological activity and potential downstream effects. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the identification and structural elucidation of metabolites in complex biological matrices like plasma, urine, or microsomal incubates. nih.govnih.govscielo.br
In this approach, the LC system first separates the parent drug from its various metabolites. nih.gov The eluent then enters the mass spectrometer. The first stage of mass analysis (MS1) provides the molecular weights of the components in the mixture. By comparing the masses found in a sample from a drug-treated system versus a control, potential metabolites can be flagged. For structural confirmation, a specific ion (a potential metabolite) is selected and subjected to fragmentation, producing a product ion spectrum (MS2 or MS/MS). nih.gov This fragmentation pattern provides a structural fingerprint that helps to identify the site of metabolic modification. scielo.br
For this compound, several metabolic pathways can be hypothesized based on its structure and the known metabolism of related compounds. The thiouracil core is susceptible to S-oxidation by flavin-containing monooxygenase (FMO) enzymes, which can lead to sulfenic and sulfinic acid intermediates and potentially desulfurization. nih.gov The allyl group is also a likely site of metabolism, potentially undergoing epoxidation or hydroxylation.
Table 3: Potential Metabolic Transformations of this compound and LC-MS/MS Detection
| Metabolic Reaction | Moiety Involved | Mass Shift (Da) | Description |
| Mono-oxidation | Sulfur Atom or Allyl Group | +16 | Addition of one oxygen atom (e.g., S-oxidation to a sulfoxide (B87167) or epoxidation/hydroxylation of the allyl group). |
| Di-oxidation | Sulfur Atom | +32 | Further oxidation of the sulfur to a sulfone. |
| Desulfurization | Thiouracil Ring | -18 | Replacement of sulfur with oxygen, converting the thiouracil to a uracil analog. nih.gov |
| Glutathione Conjugation | Allyl Group (e.g., at an epoxide) | +307 | Addition of glutathione, a common phase II detoxification pathway. |
| Hydroxylation | Allyl Group | +16 | Addition of a hydroxyl group to the allyl side chain. |
Exploration of Specific Biological Research Applications of 5 Allylthiouracil Mechanistic/theoretical Focus
Investigation of Molecular Targets in Cellular Pathways
5-Allylthiouracil has been a subject of research for its potential to interact with and modulate the activity of several key enzymes involved in critical cellular pathways. The following sections delve into the mechanistic and theoretical underpinnings of its inhibitory actions on Ribonucleotide Reductase, Histone Deacetylases, and Carbonic Anhydrases.
Ribonucleotide Reductase (RR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. patsnap.com This function makes it a significant target in cancer therapy. patsnap.com The enzyme is a heterodimeric tetramer composed of two R1 and two R2 subunits. frontiersin.org The R1 subunit contains the catalytic site, while the R2 subunit houses a crucial tyrosyl free radical necessary for the catalytic process. frontiersin.orgnih.gov
Inhibitors of RR can function through various mechanisms. patsnap.com One common mechanism involves scavenging the tyrosyl radical in the R2 subunit, which is essential for the enzyme's catalytic activity. patsnap.com Another mechanism is seen with nucleoside analogs, such as gemcitabine, which are metabolized into a diphosphate form. nih.gov This metabolite can act as a suicide inhibitor, leading to the irreversible inactivation of the R1 subunit and the loss of the essential radical in the R2 subunit. nih.gov While the precise mechanism for this compound is not extensively detailed in the provided research, its action is understood to interfere with this vital enzymatic process, thereby disrupting the supply of deoxyribonucleotides necessary for DNA replication in rapidly proliferating cells. patsnap.comwikipedia.org
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. nih.govyoutube.com This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. nih.govyoutube.com HDACs are zinc-dependent metalloenzymes that are often dysregulated in cancer. youtube.commdpi.com
HDAC inhibitors typically function by binding to the zinc ion within the catalytic site of the enzyme, which blocks the substrate from accessing the site. mdpi.com These inhibitor molecules generally consist of a zinc-binding group, a linker, and a surface-binding group that interacts with the hydrophobic catalytic channel. mdpi.com This inhibition leads to the hyperacetylation of histones, which relaxes the chromatin structure and can reactivate the transcription of tumor suppressor genes. youtube.com Furthermore, HDAC inhibitors can affect the acetylation status of over 50 non-histone proteins, influencing processes like gene expression, protein stability, and DNA repair. youtube.com The interaction of this compound with HDAC enzymes is believed to follow this general mechanism of chelating the active site's zinc ion, leading to downstream effects on gene expression and cell cycle regulation. mdpi.comnih.gov
Carbonic Anhydrases (CAs) are a family of ubiquitous zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com This reaction is fundamental to numerous physiological processes, including pH regulation and CO2 homeostasis. mdpi.com The active site of α-CAs features a zinc ion coordinated by three histidine residues and a water molecule. mdpi.com
There are several distinct mechanisms by which CA inhibitors can function. nih.gov
Zinc Binders : This is the classical mechanism, where inhibitors like sulfonamides coordinate directly to the catalytic Zn(II) ion, displacing the zinc-bound water/hydroxide ion. mdpi.comnih.gov
Anchoring to Zinc-Coordinated Water : Some inhibitors, such as phenols and certain carboxylates, anchor to the zinc-coordinated water molecule without displacing it. nih.gov
Occlusion of the Active Site : Compounds like coumarins can block the entrance to the active site cavity, preventing substrate access. nih.gov
Out-of-Active-Site Binding : A less common mechanism involves compounds binding to a location outside of the active site cavity to induce an inhibitory effect. nih.gov
Thiouracil derivatives are investigated for their potential to act as CA inhibitors, likely operating through one of these established mechanisms, interfering with the enzyme's catalytic cycle. wikipedia.orgnih.gov
Table 1: Overview of Enzyme Inhibition Mechanisms
| Enzyme Target | General Function | Primary Inhibition Mechanism | Key Molecular Interaction |
|---|---|---|---|
| Ribonucleotide Reductase (RR) | Converts ribonucleotides to deoxyribonucleotides for DNA synthesis. patsnap.com | Radical scavenging or suicide inhibition. patsnap.comnih.gov | Interaction with the tyrosyl radical in the R2 subunit or covalent modification of the R1 subunit. nih.govnih.gov |
| Histone Deacetylase (HDAC) | Removes acetyl groups from histones and other proteins, regulating gene expression. nih.gov | Binding to the active site's catalytic zinc ion. mdpi.com | Chelation of the Zn(II) ion, blocking substrate access. mdpi.comnih.gov |
| Carbonic Anhydrase (CA) | Catalyzes the hydration of CO2. | Multiple mechanisms including direct zinc binding or active site occlusion. nih.gov | Coordination to the Zn(II) ion or blocking the substrate channel. mdpi.comnih.gov |
Role in Modulation of Thyroid Enzyme Activity at the Molecular Level
The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a complex process occurring in the thyroid gland and is essential for regulating metabolism. humantechnopole.itwikipedia.org A key protein in this pathway is thyroglobulin, and a critical enzyme is thyroid peroxidase (TPO). researchgate.netnih.gov TPO catalyzes both the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form T3 and T4. nih.gov
Thiouracil and its derivatives, including this compound, are known for their ability to modulate thyroid function. The primary molecular mechanism of this modulation is the inhibition of the thyroid peroxidase enzyme. By interfering with TPO, these compounds block the organification of iodide, which is the incorporation of iodine into the tyrosine residues of thyroglobulin. nih.gov This inhibition prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are the precursors to the active thyroid hormones. Consequently, the synthesis of T4 and T3 is significantly reduced, leading to a decrease in their circulating levels. researchgate.netnih.gov
Mechanistic Studies on Antimicrobial Target Interference
The exploration of thiouracil derivatives as antimicrobial agents involves investigating their interference with essential microbial pathways. While the specific antimicrobial targets of this compound are a subject of ongoing research, the general approach involves identifying enzymes or cellular processes that are vital for pathogen survival and are distinct from those in the host. Potential mechanisms could involve the inhibition of microbial metalloenzymes, such as certain isoforms of Carbonic Anhydrase found in pathogens like Helicobacter pylori and Mycobacterium tuberculosis. By inhibiting these enzymes, the compound could disrupt the pathogen's ability to regulate pH and carry out essential metabolic functions, leading to a bacteriostatic or bactericidal effect.
Elucidation of Antineoplastic Pathway Interventions in Model Systems
The antineoplastic potential of this compound is rooted in its ability to intervene in pathways that are fundamental to cancer cell proliferation and survival. The inhibition of the enzymes discussed previously—RR, HDACs, and CAs—contributes to these anticancer effects.
Ribonucleotide Reductase Inhibition : By inhibiting RR, the compound depletes the intracellular pool of deoxyribonucleotides. patsnap.com This shortage halts DNA replication and repair, leading to cell cycle arrest, particularly in the S-phase, and can induce apoptosis in rapidly dividing cancer cells. patsnap.comfrontiersin.org
Histone Deacetylase Inhibition : The inhibition of HDACs leads to hyperacetylation of histones, which can reactivate silenced tumor suppressor genes. nih.govyoutube.com This can result in growth arrest, differentiation, and apoptosis of malignant cells. youtube.com Preclinical studies have shown that HDAC inhibition can sensitize triple-negative breast cancer cells to other therapies. ecancer.org
Carbonic Anhydrase Inhibition : Certain CA isoforms, notably CA IX and CA XII, are overexpressed in many types of tumors and are linked to tumor progression and metastasis. These enzymes help maintain the acidic microenvironment of tumors. Inhibition of these specific CA isoforms can disrupt the pH regulation of cancer cells, impairing their growth and invasion capabilities. nih.gov
Through these multi-targeted interventions, this compound demonstrates a capacity to disrupt key oncogenic pathways in various model systems.
Development of this compound as a Chemical Probe for Biological Processes
Due to the absence of research data on the design, synthesis, and application of this compound as a chemical probe, this section cannot be developed. There is no information available regarding its use to investigate biological targets or pathways, nor are there any published studies that would provide data for the requested tables on structure-activity relationships or target engagement.
Future Research Directions and Emerging Avenues for 5 Allylthiouracil
Design and Synthesis of Next-Generation 5-Allylthiouracil Analogues with Enhanced Molecular Selectivity
The development of new this compound analogues is a primary focus for enhancing therapeutic efficacy and minimizing off-target effects. The chemical architecture of this compound offers several sites for modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Synthetic strategies are being devised to create a library of next-generation compounds with superior molecular selectivity.
Key synthetic approaches include:
Modification of the Allyl Group : Altering the allyl moiety at the C5 position can influence hydrophobic interactions and steric hindrance. Strategies may involve saturation, extension, or incorporation of cyclic structures to probe the binding pockets of target proteins.
Substitution on the Pyrimidine (B1678525) Ring : The N1 and N3 positions of the uracil (B121893) ring can be functionalized with various substituents to modulate solubility, cell permeability, and hydrogen bonding capabilities.
Bioisosteric Replacement of the Thio-group : Replacing the sulfur atom at the C2 position with oxygen (yielding 5-allyl-uracil) or other bioisosteres can significantly alter the electronic properties and metabolic stability of the molecule.
These targeted modifications aim to create analogues with improved affinity for specific biological targets. For instance, the synthesis of bicyclic systems by reacting the thioformyl (B1219250) intermediates of related compounds has been explored, a technique that could be adapted to create rigidified analogues of this compound for enhanced target engagement. epdf.pub
| Hypothetical Analogue | Modification Strategy | Intended Enhancement |
| 5-(3-hydroxypropyl)thiouracil | Oxidation/Hydroboration of the allyl group | Increased hydrophilicity and potential for new hydrogen bonds |
| 5-Allyl-1-methylthiouracil | Alkylation at the N1 position | Altered membrane permeability and metabolic profile |
| 2-Amino-5-allylpyrimidin-4(3H)-one | Replacement of the C2-thiol with an amino group | Modified hydrogen bond donor/acceptor pattern |
| 5-Cyclopropylthiouracil | Cyclopropanation of the allyl group | Increased metabolic stability and conformational rigidity |
Integration of Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and molecular design. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the development of new chemical entities. nih.govgoogle.com For this compound, integrating AI can streamline the design of next-generation analogues by predicting their properties and suggesting optimal synthetic pathways. nih.gov
The role of AI in this process can be multifaceted:
Generative Models : AI algorithms, particularly deep learning models like generative adversarial networks (GANs), can be trained on existing libraries of active compounds to propose novel molecular structures based on the this compound scaffold. nih.gov
Predictive Analytics : ML models can predict the physicochemical properties, bioactivity, and potential ADME (absorption, distribution, metabolism, and excretion) profiles of newly designed analogues, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov
Retrosynthesis Planning : AI tools can analyze a target molecule and propose a step-by-step synthetic route, identifying potential challenges and optimizing reaction conditions.
| AI/ML Tool | Application in this compound Analogue Design | Potential Outcome |
| Deep Learning Neural Networks | Predict binding affinity of virtual analogues to a specific target protein. | Prioritization of candidates with the highest predicted potency. |
| Machine Learning (e.g., SVM, Random Forest) | Classify designed molecules based on predicted solubility and permeability. | Selection of compounds with favorable drug-like properties. |
| Generative Adversarial Networks (GANs) | Generate novel scaffolds that retain key pharmacophoric features of this compound. | Discovery of new chemical classes with desired activity. |
| Natural Language Processing (LLMs) | Extract structure-activity relationships from scientific literature to inform design. arxiv.org | Hypothesis generation and identification of key structural motifs for success. arxiv.org |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Deconvolution
To fully understand the biological mechanisms of this compound and its analogues, researchers are moving beyond simple 2D cell cultures to more complex and physiologically relevant models. nih.gov These advanced models can better mimic the intricate environment of human tissues, providing more accurate insights into a compound's efficacy and mode of action. nih.govnih.gov
Emerging models for mechanistic studies include:
3D Spheroids and Organoids : These three-dimensional cell cultures self-assemble into structures that replicate the complexity and heterogeneity of tissues and micro-tumors. They are invaluable for studying drug penetration, cell-cell interactions, and resistance mechanisms.
Organ-on-a-Chip Technology : These microfluidic devices contain living cells in continuously perfused microchambers, simulating the function of human organs. They can be used to study the compound's effects on specific organs or to model drug absorption and metabolism in a dynamic system. nih.gov
Patient-Derived Xenografts (PDX) and Ex Vivo Tissue Slices : Using patient-derived tumor tissue allows for the testing of compounds on models that retain the genetic and phenotypic heterogeneity of the original cancer, offering a powerful platform for personalized medicine research. nih.gov
These models are crucial for the "mechanistic deconvolution" of a drug's action—a process of dissecting its complex biological effects to pinpoint the specific molecular pathways and cellular responses it triggers. nih.gov
| Model Type | Key Advantages | Application for this compound |
| 2D Cell Culture | High-throughput, low cost, reproducible. | Initial screening of analogue libraries for basic cytotoxicity. |
| 3D Spheroids | Better representation of tumor microenvironment, cell-cell interactions. | Assessing penetration and efficacy in a tumor-like structure. |
| Organoids | Contains multiple cell types, mimics organ structure and function. | Evaluating tissue-specific responses and potential toxicity. |
| Organ-on-a-Chip | Dynamic fluid flow, mimics physiological processes (e.g., absorption). | Studying pharmacokinetic and pharmacodynamic properties in real-time. nih.gov |
Exploration of Self-Assembly and Nanostructure Formation with this compound Derivatives
The field of supramolecular chemistry explores how molecules can spontaneously organize into larger, well-defined structures through non-covalent interactions. nih.gov The this compound molecule contains functional groups—specifically the uracil ring capable of hydrogen bonding and the thiol group—that can be exploited to drive self-assembly processes. nih.govaimspress.com
Future research will focus on designing derivatives of this compound that can self-assemble into specific nanostructures, such as:
Nanofibers and Hydrogels : By attaching peptide or other amphiphilic moieties, this compound derivatives could be induced to form extended one-dimensional fibers. nih.gov Entanglement of these fibers can lead to the formation of hydrogels, which have applications in drug delivery and tissue engineering.
Micelles and Vesicles : Introducing amphiphilicity by conjugating both hydrophobic (e.g., lipid chains) and hydrophilic (e.g., polyethylene (B3416737) glycol) components to the this compound scaffold could lead to the formation of core-shell micelles or hollow vesicles (liposomes) in aqueous solutions. frontiersin.org
Metal-Organic Frameworks : The thiol group or other introduced chelating agents could coordinate with metal ions, driving the assembly of highly ordered, porous structures. thno.org
These self-assembled nanomaterials could serve as advanced drug delivery systems, where the therapeutic agent is an integral part of the carrier structure itself. nih.gov
| Derivative Class | Driving Interaction | Resulting Nanostructure | Potential Application |
| Peptide-Thiouracil Conjugates | Hydrogen bonding (β-sheets), π-π stacking | Nanofibers, Hydrogels aimspress.com | Controlled release depots, scaffolds for cell culture |
| Lipid-Thiouracil Conjugates | Hydrophobic interactions | Micelles, Vesicles | Encapsulation and delivery of other therapeutic agents |
| Bipyridine-Thiouracil Conjugates | Metal coordination thno.org | Metallacages, Nanospheres thno.org | Stimuli-responsive drug release systems |
Application in Materials Science Research as a Functional Chemical Moiety
The distinct functional groups of this compound make it an attractive building block for the creation of advanced functional materials. idu.ac.id Its utility extends beyond biomedicine into materials science, where its chemical properties can be harnessed to develop polymers, surfaces, and sensors. solubilityofthings.comaimspress.com
Potential applications in materials science include:
Polymer Chemistry : The terminal allyl group is a reactive handle that can participate in polymerization reactions, such as free-radical polymerization or thiol-ene "click" chemistry. This allows for the incorporation of the thiouracil moiety into polymer backbones or as a pendant group, creating materials with tailored properties.
Surface Functionalization : The thiol group has a strong affinity for noble metal surfaces, particularly gold. This allows for the formation of self-assembled monolayers (SAMs) of this compound derivatives on gold substrates, which can be used to create biosensors, modify electrode surfaces, or control surface wetting properties. nih.gov
Molecular Recognition Materials : The uracil base can form specific hydrogen bonds with complementary molecules, particularly adenine. This recognition capability can be used to design "smart" materials, such as sensors that selectively bind to specific nucleic acid sequences or polymers that cross-link in the presence of a target molecule.
The interdisciplinary nature of this research combines organic synthesis with polymer science and surface chemistry to create novel materials with unique functionalities derived from the inherent properties of this compound. solubilityofthings.commaterialsciencejournal.org
Q & A
Q. What are the established synthetic routes for 5-Allylthiouracil, and how can their reproducibility be ensured?
Reproducible synthesis requires meticulous documentation of reaction conditions (e.g., solvent, temperature, catalyst) and purification steps. Follow protocols from peer-reviewed literature, and include detailed characterization data (e.g., NMR, HPLC) in the main text or supplementary materials. For known compounds, cite prior synthetic methods; for novel modifications, provide full spectral evidence and purity metrics (≥95% by HPLC) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to confirm allyl and thiouracil moieties.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns. Cross-validate results with literature data and report detection limits .
Q. How should researchers safely handle and store this compound in laboratory settings?
Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 2–8°C, away from oxidizers. Dispose of waste via approved chemical protocols. Reference safety data sheets (SDS) for thiouracil analogs (e.g., acute oral toxicity H302, carcinogenicity H351) .
Q. What are the key considerations when designing experiments to study this compound’s reactivity?
Define clear objectives (e.g., kinetic studies, derivatization). Include controls (e.g., thiouracil without allyl group) and replicate experiments (n ≥ 3). Use inert atmospheres (N₂/Ar) for air-sensitive reactions and monitor progress via TLC or in-situ spectroscopy .
Advanced Research Questions
Q. How can contradictory findings in the catalytic efficiency of this compound synthesis be systematically analyzed?
Perform meta-analysis of published data, comparing reaction conditions (e.g., solvent polarity, catalyst loading). Use statistical tools (e.g., ANOVA) to identify outliers. Replicate disputed protocols with standardized reagents and report yield/purity metrics .
Q. What methodologies are suitable for investigating the structure-activity relationships (SAR) of this compound derivatives?
- Synthesize analogs with varying substituents (e.g., alkyl chain length, electron-withdrawing groups).
- Test biological activity (e.g., enzyme inhibition assays) and correlate with computational models (DFT, molecular docking).
- Use QSAR analysis to identify pharmacophore features .
Q. How should researchers design control experiments to validate this compound’s mechanism of action in biochemical studies?
- Include positive controls (e.g., known inhibitors) and negative controls (e.g., solvent-only).
- Perform dose-response curves and time-course experiments.
- Validate specificity via knockout models or competitive binding assays .
Q. What advanced spectroscopic methods can resolve ambiguities in this compound’s tautomeric forms?
Q. How can computational chemistry approaches be integrated with experimental data to predict this compound’s behavior in novel environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
